molecular formula C15H22O4 B12308088 7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one

7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one

Cat. No.: B12308088
M. Wt: 266.33 g/mol
InChI Key: QLASPINFLLNESN-UHFFFAOYSA-N
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Description

7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one is a complex organic compound with a unique structure that includes multiple rings and hydroxyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

7-hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8-5-9(16)6-10-11(17)7-12-13(15(8,10)4)14(2,3)19-18-12/h6,8-9,12-13,16H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLASPINFLLNESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C2C1(C3C(CC2=O)OOC3(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one stands out due to its unique combination of hydroxyl and methyl groups, which confer specific reactivity and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one is a complex organic compound with potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • IUPAC Name : (3aR,7R,9R,9aR,9bS)-7-hydroxy-1,1,9,9a-tetramethyl-1H,3aH,4H,5H,7H,8H,9H,9aH,9bH-naphtho[2,1-c][1,2]dioxol-5-one
  • Molecular Formula : C₁₅H₂₂O₄
  • Molecular Weight : 266 Da

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In vitro studies have shown that 7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property suggests its potential as a therapeutic agent for inflammatory conditions.

Antimicrobial Properties

Studies have reported antimicrobial activity against a range of pathogens. The compound's effectiveness against both Gram-positive and Gram-negative bacteria indicates its broad-spectrum potential. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research has suggested that it may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

StudyFindings
Antioxidant Evaluation In vitro assays demonstrated a 50% reduction in DPPH radical activity at concentrations as low as 10 µM.
Anti-inflammatory Study In vivo models showed a significant decrease in edema and pro-inflammatory cytokines when treated with the compound at doses of 5 mg/kg.
Antimicrobial Testing The compound exhibited MIC values ranging from 32 to 128 µg/mL against various bacterial strains.
Neuroprotection Assessment Neuroblastoma cells treated with the compound showed a 40% reduction in cell death under oxidative stress conditions compared to controls.

The biological activities of 7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one are attributed to its structural features that facilitate interaction with biological macromolecules. Its hydroxyl groups are likely responsible for its antioxidant capabilities by donating electrons to free radicals. Additionally, the compound's ability to modulate signaling pathways involved in inflammation and cell survival contributes to its therapeutic potential.

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